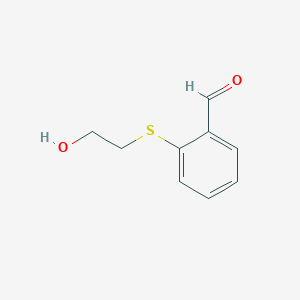

2-(2-Hydroxyethylthio)benzaldehyde

Descripción

2-(2-Hydroxyethylthio)benzaldehyde is a benzaldehyde derivative featuring a hydroxyethylthio (-SCH₂CH₂OH) substituent at the 2-position of the aromatic ring. The hydroxyethylthio group enhances solubility in polar solvents and may influence electronic properties, such as electron-withdrawing effects, which can modulate reactivity in nucleophilic additions or metal coordination .

Propiedades

Número CAS |

53606-35-2 |

|---|---|

Fórmula molecular |

C9H10O2S |

Peso molecular |

182.24 g/mol |

Nombre IUPAC |

2-(2-hydroxyethylsulfanyl)benzaldehyde |

InChI |

InChI=1S/C9H10O2S/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7,10H,5-6H2 |

Clave InChI |

PEPITGGBNOELSK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=O)SCCO |

SMILES canónico |

C1=CC=C(C(=C1)C=O)SCCO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Thioether-Containing Benzaldehydes

Key Example: 2-(2-Hydroxyethylthio)benzaldehyde vs. 2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)

- Structural Differences: The hydroxyethylthio group (-SCH₂CH₂OH) contrasts with the diphenylphosphino (-PPh₂) group in 2-(diphenylphosphino)benzaldehyde. The former is polar and hydrophilic, while the latter is bulky and lipophilic.

- Applications: 2-(2-Hydroxyethylthio)benzaldehyde: Potential ligand for metal coordination (e.g., zinc complexes) due to sulfur and hydroxyl donor atoms, as seen in azomethine-zinc complexes . 2-(Diphenylphosphino)benzaldehyde: Widely used in catalysis (e.g., cross-coupling reactions) due to the phosphine ligand’s ability to stabilize transition metals .

- Market Trends: The diphenylphosphino derivative has established demand in North America for industrial applications, whereas the hydroxyethylthio variant remains understudied in commercial contexts .

Data Table 1: Thioether vs. Phosphino Benzaldehydes

| Property | 2-(2-Hydroxyethylthio)benzaldehyde | 2-(Diphenylphosphino)benzaldehyde |

|---|---|---|

| Substituent Polarity | High (polar -SCH₂CH₂OH) | Low (non-polar -PPh₂) |

| Solubility | Polar solvents (e.g., methanol) | Non-polar solvents (e.g., toluene) |

| Primary Applications | Coordination chemistry, bioactivity | Catalysis, material science |

| Commercial Availability | Limited | Established market presence |

Hydroxyl-Substituted Benzaldehydes

Key Example : 2-(2-Hydroxyethylthio)benzaldehyde vs. Fungal-Derived Benzaldehyde (Compound 9 from Aspergillus sp. EGF15-0-3)

- Structural Differences : Compound 9 (2-(2’,3-epoxy-1’-heptenyl)-6-hydroxy-5-(3’’-methyl-2’’-butenyl)benzaldehyde) contains a complex alkyl side chain and a pyran ring formed by hydroxyl and alkyl groups. In contrast, the hydroxyethylthio derivative has a simpler sulfur-linked hydroxyethyl chain.

- Bioactivity: Compound 9 exhibits potent antitumor activity against drug-resistant cells, attributed to its pyran ring enhancing molecular rigidity and target interaction .

Data Table 2: Bioactive Hydroxyl-Substituted Benzaldehydes

| Property | 2-(2-Hydroxyethylthio)benzaldehyde | Aspergillus-Derived Compound 9 |

|---|---|---|

| Substituent Complexity | Simple hydroxyethylthio chain | Complex alkyl/pyran structure |

| Bioactivity | Potential metal coordination | Antitumor (overcomes drug resistance) |

| Synthesis Difficulty | Moderate | High (requires fungal extraction) |

Benzaldehyde Derivatives with Heterocyclic Moieties

Key Example : 2-(2-Hydroxyethylthio)benzaldehyde vs. 2-(Naphthalen-2-yl)benzaldehyde

Nitration Reactivity Comparisons

Benzaldehyde derivatives with electron-donating groups (e.g., -OCH₃) undergo nitration at specific positions. For 2-(2-Hydroxyethylthio)benzaldehyde:

- The hydroxyethylthio group (-SCH₂CH₂OH) is weakly electron-withdrawing, directing nitration to the meta position relative to the aldehyde. This contrasts with methyl benzoate derivatives, where electron-withdrawing ester groups favor para nitration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.